![molecular formula C6H12BrN5O B2635755 N-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine CAS No. 2109174-52-7](/img/structure/B2635755.png)
N-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazole ring substituted with a bromo and a methoxymethyl group. It also has an ethane-1,2-diamine moiety attached to the triazole ring.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its SMILES string is COCc1n[nH]c(Br)n1 and its InChI key is KMKCULBLUKSXDU-UHFFFAOYSA-N .Applications De Recherche Scientifique
Synthesis of Biheterocycles and Pyrimidines
N-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine and its derivatives are valuable intermediates in the synthesis of biheterocycles, such as (1,2,3-triazol-1-yl)methylpyrimidines. These compounds are synthesized through a series of reactions starting from 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one, which undergoes nucleophilic substitution and azide–alkyne cycloaddition reactions. The resulting triazolyl intermediates are further reacted with 2-methylisothiourea sulfate to yield 2-(methylthio)-4-(1,2,3-triazol-1-yl)methyl-6-(trifluoromethyl)pyrimidines. These pyrimidine derivatives are of interest due to their potential biological activities and applications in medicinal chemistry (Aquino et al., 2017).
Crystal Structure and Halogen Bonding
The study of the crystal structure of compounds related to N-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine reveals intricate hydrogen bonding patterns and halogen bonding interactions. These studies contribute to the understanding of molecular interactions and crystal packing, which are crucial in the design of new materials and pharmaceuticals. The crystal structure of ethane-1,2-diaminium 3,4,5,6-tetrabromo-2-(methoxycarbonyl)benzoate methanol solvate showcases N—H⋯O hydrogen bonds and a C—Br⋯O halogen bond, providing insights into the stabilization mechanisms of such compounds (Liang, 2008).
Potential Inhibitors of 15-Lipoxygenase
Derivatives of N-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine have been synthesized and evaluated as potential inhibitors of 15-lipoxygenase (15-LO), an enzyme involved in the biosynthesis of leukotrienes, which play a role in inflammatory and allergic responses. The synthesis of 5,5′-(ethane-1,2-diyl)bis(3-((5-bromo-6-methyl-2-tertiaryaminopyrimidin-4-yl)thio)-4H-1,2,4-triazol-4-amine) and its novel cyclized products demonstrated significant inhibitory activity against 15-LO, highlighting the potential of these compounds in developing new anti-inflammatory agents (Asghari et al., 2016).
Supramolecular Structure Analysis
The detailed analysis of the supramolecular structure of N,N,N′,N′-tetrakis-[(1H,2,4-triazol-1-yl)methyl]-ethane-1,2-diamine at different temperatures provides valuable data on thermal expansion and molecular interactions. Understanding the thermal behavior and expansion properties of such compounds is essential for their application in materials science, especially in the development of temperature-responsive materials (Zerrouki et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
N'-[5-bromo-2-(methoxymethyl)-1,2,4-triazol-3-yl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrN5O/c1-13-4-12-6(9-3-2-8)10-5(7)11-12/h2-4,8H2,1H3,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZNJBCOPIXPDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C(=NC(=N1)Br)NCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

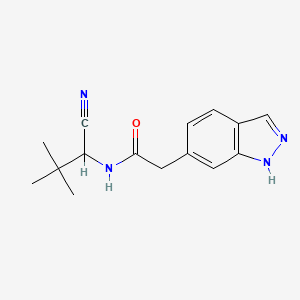
![3-(3,5-Dimethylphenyl)-6-(pyridin-3-ylmethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2635673.png)

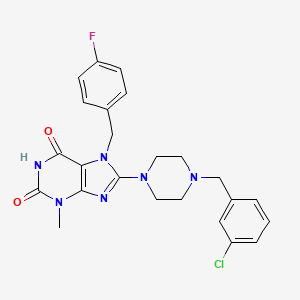
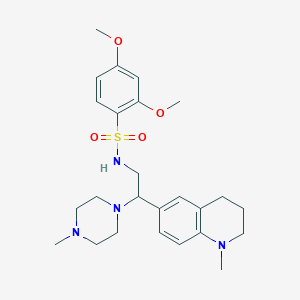

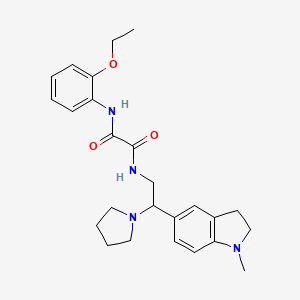



![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B2635690.png)
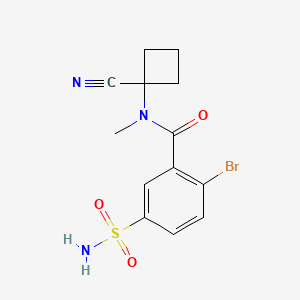
![1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one](/img/structure/B2635692.png)
